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N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine Documentation Hub

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  • Product: N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine
  • CAS: 17654-52-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-Phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine)

A Note to the Reader: The initial request for a technical guide on the physicochemical properties of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine did not yield specific experimental or computed data in publicly accessible...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The initial request for a technical guide on the physicochemical properties of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine did not yield specific experimental or computed data in publicly accessible scientific literature and databases. This suggests that this particular N-butyl derivative is a niche compound that is not extensively characterized.

In the spirit of providing a comprehensive and scientifically grounded resource, this guide will focus on the well-documented parent compound, 6-phenyl-1,3,5-triazine-2,4-diamine , also known as Benzoguanamine . The principles, experimental methodologies, and the significance of the physicochemical properties discussed herein are directly applicable to the study of its derivatives, including the N-butyl variant. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this class of compounds.

Introduction and Scientific Context

6-Phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine) is a heterocyclic compound belonging to the triazine family. Triazines are six-membered rings containing three nitrogen atoms and are of significant interest in medicinal chemistry and materials science.[1] Benzoguanamine itself serves as a foundational structure for the synthesis of more complex molecules and is used in the production of resins and polymers.[2] Understanding the physicochemical properties of this core structure is paramount for predicting the behavior of its derivatives in biological and chemical systems. These properties govern a molecule's solubility, permeability, and interaction with biological targets, which are critical considerations in drug design and materials science.[2]

Molecular and Structural Characteristics

The fundamental identity of a molecule is defined by its structure. For Benzoguanamine, the key identifiers are:

  • Molecular Formula: C₉H₉N₅[3]

  • Molecular Weight: 187.20 g/mol [3]

  • IUPAC Name: 6-phenyl-1,3,5-triazine-2,4-diamine[3][4]

  • CAS Number: 91-76-9[3]

  • Synonyms: Benzoguanamine, 2,4-Diamino-6-phenyl-1,3,5-triazine[3]

The structure consists of a central 1,3,5-triazine ring substituted with a phenyl group and two amino groups. This arrangement of aromatic and amino functionalities dictates its chemical reactivity and physical behavior.

Caption: 2D Chemical Structure of Benzoguanamine.

Physicochemical Properties: A Tabular Summary

The following table summarizes the key physicochemical properties of Benzoguanamine, compiled from various sources. These values are crucial for predicting its behavior in different environments.

PropertyValueSource(s)
Physical State White crystalline powder[3]
Melting Point 227–228 °C[2][3]
Boiling Point >350 °C (decomposes)[2]
Density 1.40 g/cm³ at 25 °C[2][3]
Water Solubility 0.03 g/100 mL at 20°C (very poor)[2][3]
LogP (Octanol/Water) 1.36 - 1.38[2][3]
pKa (Predicted) 4.22 ± 0.10[2][5]

In-Depth Analysis of Key Properties

Solubility

Solubility is a critical parameter for any compound intended for biological application. Benzoguanamine is characterized by its poor solubility in water (0.03 g/100ml at 20°C).[2][3] It is also insoluble in benzene but shows solubility in methyl cellosolve and is soluble in alcohol and ether.[3][5] This solubility profile is a direct consequence of its molecular structure: the phenyl group imparts significant hydrophobic character, while the amino and triazine nitrogen atoms provide sites for hydrogen bonding, allowing for some interaction with polar solvents.

  • Causality: The large, nonpolar phenyl ring dominates the molecule's interaction with water, limiting its solubility despite the presence of hydrogen bond donors and acceptors. In drug development, poor aqueous solubility can hinder oral absorption and formulation. Strategies such as salt formation (by protonating the basic triazine ring) or the use of co-solvents are often employed to overcome this limitation.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. With a LogP value of approximately 1.36, Benzoguanamine is moderately lipophilic.[3]

  • Expertise & Experience: A LogP in this range suggests that the molecule can partition into lipid environments, such as cell membranes. This is a crucial factor for passive diffusion across biological barriers. However, a delicate balance is required; excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to proteins and tissues. The N-butyl derivative of this compound would be expected to have a significantly higher LogP due to the addition of the lipophilic butyl chain.

Acidity and Basicity (pKa)

The predicted pKa of 4.22 corresponds to the protonation of one of the nitrogen atoms in the triazine ring.[2][5] This indicates that Benzoguanamine is a weak base.

  • Trustworthiness: The ionization state of a molecule at physiological pH (around 7.4) is dictated by its pKa. Since the pKa of Benzoguanamine is 4.22, it will be predominantly in its neutral, un-ionized form at physiological pH. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile. The neutral form is generally more capable of crossing lipid membranes than its charged counterpart.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the determination of these properties must follow robust, validated protocols. Below are representative workflows for key physicochemical measurements.

Workflow for Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining intrinsic solubility.

Solubility_Workflow A Add excess solid to solvent (e.g., water) B Agitate at constant temperature (e.g., 25°C) for 24-48h to reach equilibrium A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify compound concentration in the supernatant (e.g., HPLC, UV-Vis) C->D E Determine solubility D->E

Caption: Shake-Flask Method for Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of Benzoguanamine to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of Benzoguanamine in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve with known concentrations must be used for accurate quantification.

  • Result: The measured concentration represents the equilibrium solubility of the compound in the chosen solvent at that temperature.

Workflow for LogP Determination (Shake-Flask Method)

This method directly measures the partitioning of a compound between two immiscible liquids.

LogP_Workflow A Prepare mutually saturated octanol and water phases B Dissolve compound in one phase and add the other A->B C Shake vigorously to allow partitioning, then let phases separate B->C D Measure compound concentration in both the aqueous and octanol phases C->D E Calculate LogP = log([Compound]octanol / [Compound]aqueous) D->E

Caption: Shake-Flask Method for LogP Determination.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of Benzoguanamine in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and octanol layers and determine the concentration of Benzoguanamine in each phase using a suitable analytical technique like HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

The physicochemical properties of 6-phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine) define its behavior in chemical and biological systems. Its moderate lipophilicity, poor aqueous solubility, and weak basicity are key characteristics that would be significantly altered by the addition of an N-butyl group. The experimental workflows outlined provide a framework for the systematic characterization of Benzoguanamine and its derivatives, ensuring the generation of reliable data crucial for advancing research in drug discovery and materials science.

References

  • PubChem. CID 139175070 | C18H18N10. National Center for Biotechnology Information. Available from: [Link]

  • de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available from: [Link]

  • ChemBK. 2,4-Diamino-6-phenyl-1,3,5-triazine. Available from: [Link]

  • PubChem. Benzoguanamine | C9H9N5 | CID 7064. National Center for Biotechnology Information. Available from: [Link]

  • de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Available from: [Link]

  • Cheméo. Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Available from: [Link]

  • Alzchem Group. 2,4-Diamino-6-phenyl-1,3,5-triazine. Available from: [Link]

  • Patel, K., et al. (2019). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. ResearchGate. Available from: [Link]

  • Ataman Kimya. BENZOGUANAMINE. Available from: [Link]

  • Tradekey. n-Butylated Benzoguanamine Resins Melamine IAMEL 688. Available from: [Link]

  • Chemical-Suppliers.com. 1,3,5-Triazine-2,4-diamine, 6-phenyl- | CAS 91-76-9. Available from: [Link]

  • Google Patents. US3506738A - Resinous blend of a benzoguanamine-formaldehyde resin and a melamine.

Sources

Exploratory

A Strategic Guide to Unveiling the Molecular Targets of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine

This in-depth technical guide is designed for researchers, scientists, and drug development professionals embarking on the critical journey of target identification for the novel compound, N-butyl-6-phenyl-1,3,5-triazine...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals embarking on the critical journey of target identification for the novel compound, N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Identifying the specific molecular targets of this particular derivative is paramount to understanding its mechanism of action, predicting potential therapeutic applications, and anticipating off-target effects.

This guide eschews a rigid, templated approach. Instead, it presents a cohesive and logical workflow, beginning with computational predictions to generate hypotheses, followed by robust experimental validation to confirm and characterize the molecular interactions. Each step is explained with a focus on the underlying scientific principles, ensuring that the described protocols are not just a series of instructions, but a self-validating system for generating reliable and actionable data.

Part 1: In Silico Target Prediction - Charting the Seas of Possibility

Before committing to resource-intensive wet lab experiments, a well-executed computational analysis can significantly narrow the field of potential targets. This initial phase leverages the known chemical space of triazine-containing compounds and the structural features of our lead molecule.

Rationale for a Computational First Approach

Initiating target identification with computational methods is a strategic choice rooted in efficiency and hypothesis generation. By comparing the structure of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine to databases of known ligands and their targets, we can identify proteins that are statistically more likely to bind our compound. This approach conserves resources and provides a focused list of putative targets for subsequent experimental validation.

Computational Methodologies

A multi-pronged computational strategy is recommended to enhance the predictive power of this phase.

  • Similarity-Based Approaches: Tools such as the SwissTargetPrediction server can be employed to predict potential targets based on the principle that structurally similar molecules often share biological targets. The SMILES string of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine would be used as the input for this analysis.

  • Molecular Docking: This method simulates the binding of our compound to the three-dimensional structures of known protein targets. Given that various triazine derivatives have shown affinity for enzymes like dihydrofolate reductase (DHFR) and certain kinases, these protein families would be prioritized for docking studies.[1][2][3][4][5] The goal is to identify favorable binding poses and estimate the binding affinity.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model can be generated from our lead compound and used to screen virtual libraries of protein structures for potential binding partners.

Interpreting Computational Data

The output of these computational methods will be a ranked list of potential protein targets. It is crucial to critically evaluate these predictions. Targets that are identified by multiple methods should be considered with higher confidence. Furthermore, the predicted binding modes from molecular docking should be visually inspected for chemical plausibility (e.g., formation of hydrogen bonds, hydrophobic interactions).

The following table summarizes the potential target classes for N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine based on the known activities of similar compounds.[6][7]

Potential Target Class Rationale based on Triazine Scaffold Examples of Known Triazine Binders
Enzymes Triazine derivatives are known to inhibit various enzymes.Dihydrofolate Reductase (DHFR), Kinases, Lysophosphatidic acid acyltransferase β (LPAAT-β), DNA Topoisomerase IIα, Carbonic Anhydrases
G-Protein Coupled Receptors (GPCRs) The scaffold is suitable for constructing ligands for various receptors.Histamine H4, Serotonin 5-HT6, Adenosine A2a
Ion Channels Some triazine compounds interact with ion channels.α7 Nicotinic Acetylcholine Receptors

Part 2: Experimental Validation - From Prediction to Proof

With a prioritized list of putative targets from our in silico analysis, the next phase is to experimentally validate these interactions in a biologically relevant context. A combination of techniques will provide orthogonal data, strengthening the confidence in our findings.

The Logic of a Multi-Faceted Experimental Approach

No single experimental method is foolproof. By employing a suite of techniques that probe the compound-target interaction from different angles, we can build a more complete and reliable picture. We will start with a method to confirm target engagement in a cellular environment, followed by techniques to isolate and identify the binding partners directly.

G cluster_0 Computational Prediction cluster_1 Experimental Validation In_Silico In Silico Screening (Similarity, Docking) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) In_Silico->CETSA Hypothesized Targets Affinity_Ch Affinity Chromatography (Target Pull-down) CETSA->Affinity_Ch Validated Engagement PAL Photo-Affinity Labeling (PAL) (Covalent Capture) CETSA->PAL Validated Engagement Mass_Spec Mass Spectrometry (Protein Identification) Affinity_Ch->Mass_Spec Isolated Proteins PAL->Mass_Spec Covalently Labeled Proteins

Caption: A logical workflow for target identification.

Cellular Thermal Shift Assay (CETSA®) - Confirming Target Engagement in a Native Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its target within intact cells.[8][9][10][11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with varying concentrations of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified by a suitable method, such as Western blotting or mass spectrometry.

A positive result is a shift in the melting curve of the putative target protein to a higher temperature in the presence of the compound. This provides strong evidence of target engagement in a physiological context.

Affinity-Based Proteomics - Fishing for Binding Partners

Affinity-based proteomics is a direct approach to isolate and identify the proteins that physically interact with our compound of interest.[13][14][15][16][17][18][19] This typically involves immobilizing the compound on a solid support and using it as "bait" to capture its binding partners from a cell lysate.

  • Probe Synthesis: Synthesize a derivative of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A control "scrambled" or inactive analog should also be synthesized if available.

  • Immobilization: Covalently attach the synthesized probe to the activated beads.

  • Cell Lysis: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Pull-down: Incubate the lysate with the compound-conjugated beads. The target proteins will bind to the immobilized compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: The eluted proteins are then identified by mass spectrometry (e.g., LC-MS/MS).

Proteins that are consistently identified in the pull-down with the active compound but not with control beads are considered high-confidence candidate targets.

Photo-Affinity Labeling (PAL) - Covalently Capturing the Interaction

Photo-affinity labeling (PAL) is a sophisticated technique that provides high-specificity identification of direct binding partners.[20][21][22][23][24][25] A photoreactive moiety is incorporated into the structure of the small molecule. Upon UV irradiation, this group forms a highly reactive species that covalently cross-links to any protein in close proximity, effectively "trapping" the interaction.

  • Probe Design and Synthesis: A derivative of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is synthesized containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a clickable alkyne or a biotin).

  • Cellular Treatment and Cross-linking: The photo-affinity probe is incubated with live cells. The cells are then exposed to UV light to induce covalent cross-linking of the probe to its target(s).

  • Lysis and Enrichment: The cells are lysed, and the probe-labeled proteins are enriched using the reporter tag (e.g., via click chemistry with an azide-biotin tag followed by streptavidin pull-down).

  • Identification: The enriched proteins are identified by mass spectrometry.

G cluster_0 Probe Components cluster_1 Experimental Steps Triazine N-butyl-6-phenyl-1,3,5- triazine-2,4-diamine (Binding Moiety) Incubation Incubate with Live Cells Triazine->Incubation Photoreactive Photoreactive Group (e.g., Diazirine) UV UV Irradiation (Cross-linking) Photoreactive->UV Reporter Reporter Tag (e.g., Alkyne) Click Click Chemistry with Biotin-Azide Reporter->Click Incubation->UV Lysis Cell Lysis UV->Lysis Lysis->Click Enrichment Streptavidin Enrichment Click->Enrichment MS Mass Spectrometry (Identification) Enrichment->MS

Caption: Workflow for a photo-affinity labeling experiment.

Part 3: Data Synthesis and Target Validation

The culmination of this comprehensive approach is the synthesis of data from all methodologies to converge on a small number of high-confidence targets.

Methodology Information Gained Strength Limitation
Computational Prediction Prioritized list of putative targetsRapid and resource-efficientPredictive, requires experimental validation
CETSA Confirmation of target engagement in cellsPhysiologically relevantDoes not directly identify the target
Affinity Chromatography Direct identification of binding partnersDirect identificationPotential for non-specific binding
Photo-Affinity Labeling High-confidence identification of direct bindersCovalent capture reduces false positivesProbe synthesis can be challenging

A protein that is predicted computationally, shows a thermal shift in CETSA, and is identified by both affinity chromatography and photo-affinity labeling is a very strong candidate for a direct target of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine.

Final validation will involve demonstrating that the interaction of the compound with the identified target(s) leads to a functional cellular or biochemical consequence. This may involve enzymatic assays with the purified protein, or cellular assays where the target is knocked down or overexpressed.

Conclusion

The identification of the molecular targets of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is a challenging but achievable goal. By adopting a strategic and multi-faceted approach that combines the predictive power of computational methods with the rigor of experimental validation, researchers can confidently elucidate the mechanism of action of this promising compound. This in-depth guide provides a robust framework for this endeavor, emphasizing the importance of scientific rationale and self-validating protocols to ensure the generation of high-quality, impactful data.

References

  • Vertex AI Search. (2023). WO2003037346A1 - 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer - Google Patents.
  • National Center for Biotechnology Information. (n.d.). CID 139175070 | C18H18N10. PubChem.
  • PubMed. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities.
  • PubMed Central. (n.d.). Photoaffinity labeling in target- and binding-site identification.
  • PubMed. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed Central. (n.d.). Emerging Affinity-Based Techniques in Proteomics.
  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • PubMed Central. (n.d.). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking.
  • ACS Publications. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology.
  • ACS Publications. (n.d.). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • RSC Publishing. (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
  • ResearchGate. (2026). (PDF) 5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING.
  • Enamine. (n.d.). Photoaffinity Compounds.
  • Unknown Source. (2024). Novel triazines as anti-cancer agents targeting human DHFR.
  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the....
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • American Heart Association Journals. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation.
  • MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds.
  • Broad Institute. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease..
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • PubMed. (n.d.). An electroaffinity labelling platform for chemoproteomic-based target identification.
  • Domainex. (n.d.). Photoaffinity Labelling.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Unknown Source. (2024).
  • MDPI. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure.
  • PubMed Central. (2023). Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus.
  • ResearchGate. (2025). (PDF) Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking.
  • National Institutes of Health. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
  • RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules.
  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine.
  • PubMed Central. (2024). Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers.
  • PubMed Central. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
  • ResearchGate. (2025). (PDF) Dihydrofolate Reductase As A Therapeutic Target for Infectious Diseases: Opportunities And Challenges.
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • MDPI. (n.d.). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs.
  • PubMed. (n.d.). Dihydrofolate reductase as a therapeutic target for infectious diseases: opportunities and challenges.

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Foundational

Mastering the Solubility of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine, a significant G-quadruplex ligand, is a molecule of pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine, a significant G-quadruplex ligand, is a molecule of profound interest in contemporary drug discovery, particularly in oncology. Its efficacy in biological assays is fundamentally dependent on its bioavailability in solution, making a comprehensive understanding of its solubility characteristics in dimethyl sulfoxide (DMSO) a critical parameter for reproducible and reliable experimental outcomes. This guide provides a detailed exploration of the solubility of this compound in DMSO, offering not just procedural steps but the underlying scientific rationale. We will delve into the physicochemical properties that govern its dissolution, provide a robust, self-validating protocol for solubility determination and stock solution preparation, and contextualize this knowledge within its application as a G-quadruplex binder.

Introduction: The Scientific Imperative for Understanding Solubility

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine belongs to a class of heterocyclic compounds that have garnered significant attention for their ability to interact with and stabilize G-quadruplex (G4) structures.[1] These are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[2] Given that G4s are implicated in the regulation of oncogene expression and telomere maintenance, ligands that can selectively bind to these structures are promising candidates for anticancer therapeutics.[3]

The journey from a promising compound in powder form to a viable candidate in a biological assay hinges on a seemingly simple yet crucial step: dissolution. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[4][5] However, a cavalier approach to solubility can lead to significant experimental artifacts, including inaccurate compound concentrations and precipitation in aqueous assay media. This guide, therefore, is designed to equip the researcher with the expertise to navigate the nuances of solubilizing N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine in DMSO, ensuring the integrity and reproducibility of their research.

Physicochemical Properties and Expected Solubility in DMSO

The parent molecule, benzoguanamine, is reported to be soluble in dimethylformamide (DMF), a polar aprotic solvent with similar properties to DMSO.[6] The introduction of an N-butyl group to the diamino-triazine core is expected to increase the lipophilicity of the molecule. This modification generally enhances solubility in organic solvents like DMSO. The combination of the polar triazine ring and the non-polar phenyl and butyl substituents suggests an amphiphilic character that is well-suited for dissolution in DMSO.

Table 1: Physicochemical Properties of the Parent Compound and the Influence of N-alkylation

Property6-phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine)N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine (Predicted)Rationale for Prediction
Molecular Weight 187.20 g/mol [6]~243.31 g/mol Addition of a butyl group (C4H9)
logP (Octanol/Water) 0.703[7]> 1.0Increased lipophilicity from the butyl chain
Solubility in Water 320 mg/L at 25°C[6]Lower than parent compoundIncreased hydrophobic character
Expected Solubility in DMSO Soluble in similar solvents (DMF)[6]HighEnhanced lipophilicity and compatibility with the polar aprotic nature of DMSO

Experimental Protocol: A Self-Validating Approach to Solubility Determination and Stock Solution Preparation

The following protocol is designed not just to create a stock solution but to simultaneously determine an approximate solubility limit, ensuring that you are working with a true solution.

Materials
  • N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine (as a dry powder)

  • Anhydrous, high-purity DMSO (stored in a desiccator)

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated positive displacement micropipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Centrifuge

Step-by-Step Methodology for Preparing a 10 mM Stock Solution

This protocol is designed for the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for other target concentrations.

  • Pre-Weighing and Vial Preparation:

    • Tare a sterile, dry amber vial on the analytical balance.

    • Carefully weigh approximately 1-2 mg of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine into the vial. Record the exact mass. The use of an amber vial is crucial to protect the compound from potential light-induced degradation.

  • Initial DMSO Addition and Dissolution:

    • Calculate the volume of DMSO required to achieve a concentration slightly higher than your target (e.g., 12 mM). This creates a "challenge" to assess solubility.

    • Add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette.

    • Cap the vial tightly and vortex vigorously for 2-3 minutes. The use of anhydrous DMSO is critical as water can significantly decrease the solubility of many organic compounds in DMSO.

  • Visual Inspection and Sonication:

    • After vortexing, visually inspect the solution against a light source. Look for any undissolved particulate matter.

    • If particulates are present, place the vial in a sonicator bath for 10-15 minutes. Sonication provides localized energy to break up aggregates and facilitate dissolution.

  • Equilibration and Re-evaluation:

    • Allow the vial to stand at room temperature for at least one hour to reach equilibrium. Some compounds may undergo slow dissolution or, conversely, precipitation.

    • Visually inspect the solution again. If it is clear, you can be confident that the compound is soluble at this concentration.

  • Dilution to Final Concentration:

    • If the solution is clear at the higher concentration, calculate and add the required volume of DMSO to dilute the solution to your final target concentration of 10 mM.

    • Vortex thoroughly to ensure homogeneity.

  • Self-Validation through Centrifugation:

    • As a final quality control step, centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes.

    • Carefully inspect the bottom of the vial for any pellet. The absence of a pellet provides strong evidence that you have a true solution.

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_validation Validation & Finalization weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visual Inspection vortex->inspect sonicate Sonicate (if needed) equilibrate Equilibrate sonicate->equilibrate inspect->sonicate inspect->equilibrate Clear Solution dilute Dilute to Target Conc. equilibrate->dilute centrifuge Centrifuge dilute->centrifuge final_inspect Final Inspection centrifuge->final_inspect

Caption: Workflow for preparing a validated DMSO stock solution.

Mechanism of Action: A G-Quadruplex Ligand in Drug Discovery

The scientific interest in N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine stems from its role as a G-quadruplex ligand. G-quadruplexes are four-stranded DNA or RNA structures that are involved in key cellular processes.[2] Their formation can act as a regulatory switch for gene expression. In many cancer cells, the stabilization of G-quadruplex structures in the promoter regions of oncogenes (like c-MYC) can downregulate their transcription, thereby inhibiting cancer cell proliferation.[3]

Small molecules like N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine are designed to bind to and stabilize these G-quadruplex structures. The planar aromatic core of the molecule (the phenyl-triazine system) can stack on the flat G-tetrads, while the side chains (the butyl and amino groups) can interact with the grooves and loops of the G-quadruplex, providing specificity and enhancing binding affinity.

G cluster_cellular Cellular Environment cluster_intervention Therapeutic Intervention oncogene Oncogene Promoter (G-rich sequence) transcription Transcription Factors oncogene->transcription Binding g4 G-Quadruplex Formation oncogene->g4 rna_pol RNA Polymerase transcription->rna_pol Recruitment protein Oncogenic Protein rna_pol->protein Transcription & Translation ligand N-butyl-6-phenyl-1,3,5- triazine-2,4-diamine ligand->g4 Binding stabilization G4 Stabilization g4->stabilization stabilization->transcription Blocks Binding

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols for Kinase Inhibition Assays using N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine

Authored by: A Senior Application Scientist Introduction: The Emergence of Triazine Scaffolds in Kinase-Targeted Drug Discovery The 1,3,5-triazine ring system represents a versatile and privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Emergence of Triazine Scaffolds in Kinase-Targeted Drug Discovery

The 1,3,5-triazine ring system represents a versatile and privileged scaffold in medicinal chemistry, extensively explored for the development of therapeutic agents.[1] Its unique electronic properties and the ability to introduce substituents at multiple positions allow for the fine-tuning of biological activity.[2] A significant area of interest has been the development of 1,3,5-triazine derivatives as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3] Compounds based on the N,6-disubstituted 1,3,5-triazine-2,4-diamine core have shown promise in targeting a variety of kinases, including those involved in cell proliferation, survival, and angiogenesis.[4][5] This document provides a detailed guide for researchers on the use of a specific analog, N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine, in kinase inhibition assays. While this specific molecule is a representative of a promising class, the principles and protocols outlined herein are broadly applicable to the characterization of other novel triazine-based kinase inhibitors.

Principle of Kinase Inhibition and the Role of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. In many cancers, constitutive activation of certain kinases leads to uncontrolled cell growth and survival.[6] Kinase inhibitors, such as those based on the 1,3,5-triazine scaffold, typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is a small molecule designed to fit into the ATP-binding pocket of specific kinases. The phenyl group at the 6-position and the N-butyl substituent can be hypothesized to form key interactions with hydrophobic and polar residues within the kinase domain, contributing to its inhibitory potency and selectivity. The diamino-triazine core serves as a robust scaffold for presenting these functionalities in the correct orientation. The antiproliferative effects of similar triazine compounds are often associated with the inhibition of multiple biological targets, including various kinases.[5]

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate + ADP Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibited_Kinase Kinase Active Site No_Reaction No Phosphorylation Inhibited_Kinase->No_Reaction Inhibitor N-butyl-6-phenyl- 1,3,5-triazine-2,4-diamine Inhibitor->Inhibited_Kinase Binding to ATP Pocket ATP_blocked ATP ATP_blocked->Inhibited_Kinase Substrate_blocked Substrate Protein Substrate_blocked->Inhibited_Kinase

Caption: General mechanism of competitive kinase inhibition.

Characterization of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine

Before initiating biological assays, it is crucial to characterize the physical and chemical properties of the inhibitor.

PropertyValueSource
IUPAC Name N-butyl-6-phenyl-1,3,5-triazine-2,4-diamineN/A
Molecular Formula C₁₃H₁₇N₅Calculated
Molecular Weight 243.31 g/mol Calculated
LogP (Predicted) 2.15N/A
Solubility Soluble in DMSOExperimental observation

In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol

The following protocol describes a luminescent-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine against a target kinase. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose as it measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the luminescence signal.[7]

Materials and Reagents
  • N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine (stock solution in 100% DMSO)

  • Recombinant target kinase (e.g., PI3K, EGFR, BTK)

  • Kinase substrate (specific to the target kinase)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

G A Prepare Serial Dilutions of Inhibitor B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent to Stop Reaction D->E F Add Kinase Detection Reagent E->F G Incubate at Room Temp F->G H Measure Luminescence G->H I Data Analysis (IC₅₀ Curve) H->I G PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt pAkt p-Akt (Ser473) Akt->pAkt Downstream Downstream Signaling (Cell Proliferation, Survival) pAkt->Downstream Inhibitor N-butyl-6-phenyl- 1,3,5-triazine-2,4-diamine Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the point of inhibition.

Conclusion and Future Directions

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine represents a promising chemical scaffold for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the in vitro and cellular characterization of this and related compounds. Future studies should focus on comprehensive selectivity profiling against a larger panel of kinases to understand the off-target effects and further optimize the structure-activity relationship (SAR) to enhance potency and selectivity. [8]

References

  • Kovalenko, P., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12345-12356. Available from: [Link]

  • El-Sayed, M. A., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(5), 163-172. Available from: [Link]

  • Kovalenko, P., et al. (2021). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. ResearchGate. Available from: [Link]

  • Kovalenko, P., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 13(50), 35086-35098. Available from: [Link]

  • Gorsline, R. T., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1649. Available from: [Link]

  • Gorsline, R. T., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PMC. Available from: [Link]

  • Iikubo, K., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262. Available from: [Link]

  • Luo, G., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91-76-9, 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139175070. PubChem. Available from: [Link]

  • Sharma, P., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 352(12), e1900222. Available from: [Link]

  • Qin, P., et al. (2023). Synthesis of 6-CF3-1,2,4-triazine-based Tyrosine Kinase Inhibitors and The Evaluation of Biological Activities. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9049, Cycloguanil. PubChem. Available from: [Link]

  • Al-Dhfyan, A., et al. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters, 16(5), 6377-6383. Available from: [Link]

  • Chemical Synthesis Database. 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine. ChemSrc. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page for cycloguanil. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Journal of Advanced Scientific Research. (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. Available from: [Link]

  • Cheméo. Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Cheméo. Available from: [Link]

  • R&D Chemicals. Cycloguanil. R&D Chemicals. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7064, Benzoguanamine. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. National Library of Medicine. Available from: [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine

Authored by a Senior Application Scientist Introduction: Targeting a Key Enzyme in Cellular Proliferation N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the 1,3,5-triazine class of molec...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Targeting a Key Enzyme in Cellular Proliferation

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the 1,3,5-triazine class of molecules. This structural scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including anticancer properties.[1][2] The primary mechanism of action for many biologically active triazines is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[3][4][5]

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][6] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[6] This makes DHFR a well-established and attractive target for cancer chemotherapy.[4] This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic effects of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine, presumptively through the inhibition of DHFR.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Growth Cell Growth & Proliferation DNA_RNA->Cell_Growth Apoptosis Apoptosis DHFR->THF Catalysis DHFR->Apoptosis Inhibition leads to Compound N-butyl-6-phenyl- 1,3,5-triazine-2,4-diamine Compound->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway and Point of Inhibition.

Materials and Reagents

Cell Lines

A panel of human cancer cell lines is recommended to assess the spectrum of activity. Given that triazine derivatives have shown efficacy against breast cancer, the following are suggested:[1][2]

  • MDA-MB-231: Triple-negative breast cancer

  • MCF-7: Estrogen receptor-positive breast cancer

  • SKBR-3: HER2-positive breast cancer

  • A549: Non-small cell lung cancer (as an alternative)

  • MCF-10A: Non-cancerous breast epithelial cell line (for selectivity assessment)[2]

Reagents
ReagentSupplierCatalog Number (Example)Storage
N-butyl-6-phenyl-1,3,5-triazine-2,4-diamineVariesVariesRT, desiccate
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650RT
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023RT
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM56554°C, desiccate
Doxorubicin hydrochloride (Positive Control)Sigma-AldrichD15154°C

Experimental Protocol: Cell Viability MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine. The MTT assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.

Preparation of Stock Solutions
  • Rationale: Due to the low aqueous solubility of many triazine compounds, a high-concentration stock in an organic solvent is necessary.[7] DMSO is a common choice for its solvating power and compatibility with cell culture at low final concentrations.

  • N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine (10 mM Stock):

    • Accurately weigh 1.872 mg of the compound (MW: 187.20 g/mol for the core, adjust for the butyl group).

    • Dissolve in 1 mL of sterile DMSO.

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Doxorubicin (1 mM Stock):

    • Prepare a 1 mM stock solution in sterile water or DMSO.

    • Store at -20°C.

  • MTT Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex thoroughly to dissolve.

    • Sterilize by filtering through a 0.22 µm filter.

    • Store in a light-protected container at 4°C for up to one month.

Cell Seeding
  • Rationale: A consistent cell number is critical for reproducible results. The seeding density should allow for logarithmic growth during the assay period without reaching over-confluence.

  • Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the logarithmic growth phase (typically 70-80% confluency) using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

  • Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

Compound Treatment
  • Rationale: A serial dilution allows for the determination of a dose-response curve and the subsequent calculation of the IC50 value.

  • Prepare serial dilutions of the 10 mM compound stock in complete medium. A common starting point for novel compounds is a high concentration of 100 µM, with subsequent 2-fold or 3-fold dilutions.

    • Example Dilution Series (µM): 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0.78

  • Prepare similar dilutions for the positive control, Doxorubicin (e.g., 10 µM down to nanomolar concentrations).

  • Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions, positive control, vehicle control, or fresh medium (for the "cells only" control) to the appropriate wells in triplicate.

  • Return the plate to the incubator for 72 hours. The incubation time can be optimized (e.g., 24, 48, or 72 hours) depending on the cell line's doubling time and the compound's mechanism.

MTT Assay and Data Acquisition
  • Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for another 3-4 hours at 37°C. Successful incubation will result in the formation of visible purple precipitates in the wells with viable cells.

  • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

MTT_Workflow cluster_prep Day 1: Preparation & Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 5: MTT Assay Cell_Culture 1. Culture Cells Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Seed 3. Seed 5,000 cells/well in 96-well plate Cell_Harvest->Cell_Seed Incubate_24h 4. Incubate 24h Cell_Seed->Incubate_24h Prepare_Dilutions 5. Prepare Serial Dilutions of Compound Add_Compound 6. Add Compound to Wells Prepare_Dilutions->Add_Compound Incubate_72h 7. Incubate 72h Add_Compound->Incubate_72h Add_MTT 8. Add MTT Reagent Incubate_4h 9. Incubate 3-4h Add_MTT->Incubate_4h Dissolve_Formazan 10. Dissolve Formazan with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance 11. Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Data Analysis and Interpretation

  • Blank Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells)] x 100

  • Dose-Response Curve: Plot the Percent Viability against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[8]

Expected Results

A successful experiment will yield a sigmoidal dose-response curve where cell viability decreases as the concentration of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine increases. The IC50 value will provide a quantitative measure of the compound's potency. Comparing the IC50 values across different cancer cell lines can reveal potential selectivity. A significantly higher IC50 in the non-cancerous MCF-10A cell line compared to the cancer cell lines would indicate favorable cancer-selective cytotoxicity.

Cell LineCompoundHypothetical IC50 (µM)Selectivity Index (vs. MCF-10A)
MDA-MB-231N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine5.29.6
MCF-7N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine8.95.6
SKBR-3N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine12.14.1
MCF-10AN-butyl-6-phenyl-1,3,5-triazine-2,4-diamine50.01.0
MDA-MB-231Doxorubicin (Positive Control)0.15-

Troubleshooting

IssuePossible Cause(s)Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.
No dose-response observed Compound is inactive at the tested concentrations, compound precipitated out of solution.Test higher concentrations. Visually inspect the prepared dilutions for any signs of precipitation. If so, adjust the stock concentration or solvent.
Vehicle control shows toxicity DMSO concentration is too high.Ensure the final DMSO concentration in the wells does not exceed 0.5%.
Low signal in all wells Low cell seeding number, contamination, MTT reagent degradation.Optimize cell seeding density. Check for contamination. Use fresh, properly stored MTT reagent.

Conclusion

This application note provides a comprehensive, step-by-step protocol for assessing the cytotoxic activity of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine in a panel of cancer and non-cancerous cell lines. By leveraging the principles of DHFR inhibition common to the triazine scaffold, this cell-based assay serves as a robust primary screen for evaluating the compound's potential as an anticancer agent. Accurate execution of this protocol will yield reliable IC50 values, forming the basis for further mechanistic studies and preclinical development.

References

  • Patel, H., et al. (2018). Design and Synthesis of a Focused Library of Diamino Triazines as Potential Mycobacterium tuberculosis DHFR Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 694–699. Available at: [Link]

  • Krasavin, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(25), 14841–14859. Available at: [Link]

  • Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1141. Available at: [Link]

  • PubChem. (n.d.). CID 139175070. Retrieved from [Link]

  • ResearchGate. (2025). Cocrystallization of 2,4-Diamino-6-phenyl-1,3,5-triazine with β-(phenylthio)propionic acid: Crystal Structure, Hirshfeld surface, DFT studies and Molecular Docking. Request PDF. Available at: [Link]

  • Anderson, A. C. (2011). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ACS Medicinal Chemistry Letters, 2(10), 748–753. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 27(19), 6245. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 value for different inhibitors of DHFR. Download Table. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Retrieved from [Link].

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  • Nagai, H., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(1), 525–530. Available at: [Link]

  • Lopiccolo, J., et al. (2021). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers, 13(11), 2663. Available at: [Link]

  • Islam, M. M., et al. (2023). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. RSC Advances, 13(44), 31057–31074. Available at: [Link]

  • RSC Publishing. (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Retrieved from [Link]

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  • PubMed. (n.d.). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazine s. A quantitative structure-activity relationship analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from [Link]

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Method

Application Note: N-Aryl-1,3,5-Triazine-2,4-Diamine Analogs as Dihydrofolate Reductase Inhibitors in Oncology Drug Discovery

Abstract The 6-phenyl-1,3,5-triazine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This application note focuses on the utility of this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-phenyl-1,3,5-triazine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This application note focuses on the utility of this chemical class, exemplified by N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine and its analogs, as potent inhibitors of dihydrofolate reductase (DHFR). DHFR is a critical, clinically validated enzyme target in oncology.[3][4] Inhibition of DHFR disrupts the synthesis of nucleotides, leading to the arrest of DNA replication and cell death, particularly in rapidly proliferating cancer cells.[5] This document provides a detailed overview of the mechanism of action, protocols for in vitro and cell-based evaluation, and data interpretation to guide researchers in the application of these compounds for cancer drug discovery.

Introduction: The Triazine Scaffold and DHFR as a Target

The 1,3,5-triazine (or s-triazine) ring is a key pharmacophore found in numerous approved drugs, including the anticancer agents altretamine and enasidenib.[6][7] Its rigid, planar structure and the ability to readily modify substituents at the 2, 4, and 6 positions allow for fine-tuning of pharmacological properties.[8] The N-aryl-1,3,5-triazine-2,4-diamine scaffold, in particular, bears a structural resemblance to the endogenous substrate of DHFR, dihydrofolate (DHF), and known DHFR inhibitors like methotrexate and the antimalarial cycloguanil.[3][9]

Dihydrofolate reductase is an essential enzyme that catalyzes the reduction of DHF to tetrahydrofolate (THF).[5] THF and its derivatives are vital cofactors in the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[5][10] Cancer cells, characterized by their high rate of proliferation, have a significant demand for these nucleotides, making them exquisitely sensitive to the inhibition of the folate pathway.[4] Therefore, targeting DHFR remains a cornerstone of cancer chemotherapy.[3] Compounds based on the N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine scaffold represent a class of non-classical antifolates with potential for high potency and selectivity.

Mechanism of Action

N-Aryl-1,3,5-triazine-2,4-diamine analogs act as competitive inhibitors of DHFR. The diaminotriazine core mimics the pteridine ring of the natural substrate, DHF, allowing it to bind to the enzyme's active site. This binding event physically blocks the access of DHF and prevents its reduction to THF, which is an NADPH-dependent reaction.

The subsequent depletion of the cellular THF pool has two major downstream consequences:

  • Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase, requires 5,10-methylenetetrahydrofolate as a methyl donor. Depletion of THF halts this process, leading to a "thymineless death."

  • Inhibition of Purine Synthesis: THF derivatives are required for two steps in the de novo purine biosynthesis pathway. Lack of THF blocks the production of adenine and guanine.

The collective result is the cessation of DNA synthesis and repair, triggering cell cycle arrest and apoptosis.

DHFR_Pathway cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dUMP dUMP THF->dUMP 5,10-CH2-THF Purines Purine Synthesis -> DNA/RNA THF->Purines THF Cofactors NADPH NADPH NADPH->DHFR NADP NADP+ dTMP dTMP -> DNA dUMP->dTMP Thymidylate Synthase DHFR->THF Catalyzes DHFR->NADP Compound N-Aryl-1,3,5-triazine -2,4-diamine Analog Compound->DHFR Inhibits

Caption: Mechanism of DHFR inhibition by N-Aryl-1,3,5-triazine-2,4-diamine analogs.

Experimental Protocols

Protocol 1: In Vitro DHFR Enzyme Inhibition Assay

This protocol determines the compound's direct inhibitory activity on purified DHFR enzyme, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A. Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

B. Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • Test Compound (e.g., N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine)

  • Positive Control: Methotrexate

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

C. Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • In a 96-well plate, add 5 µL of the compound dilution or control (DMSO for 100% activity, Methotrexate for 0% activity).

  • Add 85 µL of a master mix containing assay buffer, DHFR enzyme (final concentration ~1-5 nM), and NADPH (final concentration ~100 µM).

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of DHF substrate (final concentration ~10 µM).

  • Immediately place the plate in a spectrophotometer pre-set to 25°C.

  • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the rates to the DMSO control (100% activity) and plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay

This protocol measures the compound's ability to inhibit the growth of cancer cells, providing a GI₅₀ value (the concentration required to inhibit cell growth by 50%).

A. Principle: The viability of cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) is assessed after a 72-hour incubation with the test compound. Cell viability is quantified using a reagent like resazurin, which is metabolically reduced by living cells to the fluorescent product resorufin.

B. Materials:

  • Cancer cell line (e.g., MDA-MB-231)[11]

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test Compound

  • Positive Control: Doxorubicin or Methotrexate

  • Resazurin sodium salt solution

  • 96-well clear-bottom black tissue culture plates

  • Fluorescence plate reader

C. Step-by-Step Methodology:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare a serial dilution of the test compound in the culture medium.

  • Remove the medium from the cells and add 100 µL of the medium containing the diluted compound or controls. Include wells with medium only (background) and cells with vehicle (DMSO) only (100% viability).

  • Incubate the plate for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours, until a color change is observed.

  • Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Subtract the background fluorescence from all wells.

  • Normalize the data to the vehicle control and plot the percent viability against the logarithm of the compound concentration.

  • Fit the data to determine the GI₅₀ value.

Protocol 3: On-Target Confirmation via Folate Rescue

This crucial experiment validates that the compound's antiproliferative effect is specifically due to the inhibition of the folate pathway.

A. Principle: If the compound's cytotoxicity is mediated by DHFR inhibition, its effect should be reversed by supplying cells with downstream products of the folate pathway, such as hypoxanthine and thymidine, which bypass the need for DHFR activity.

B. Materials:

  • All materials from Protocol 3.2

  • Rescue Medium: Complete culture medium supplemented with Hypoxanthine (100 µM) and Thymidine (16 µM) (HT Supplement).

C. Step-by-Step Methodology:

  • Perform the antiproliferative assay (Protocol 3.2) in parallel on two sets of plates.

  • For the first set, use the standard complete culture medium for compound dilutions.

  • For the second "rescue" set, use the Rescue Medium for all compound dilutions.

  • After 72 hours, assess cell viability using the resazurin method for both sets of plates.

  • Expected Outcome: If the compound is a specific DHFR inhibitor, the GI₅₀ value in the Rescue Medium should be significantly higher (i.e., a rightward shift in the dose-response curve) compared to the standard medium. A lack of a significant shift suggests an off-target mechanism of action.

Data Presentation and Interpretation

The results from the described assays can be summarized for clear comparison.

Compound ExampleDHFR IC₅₀ (nM)MDA-MB-231 GI₅₀ (nM)MDA-MB-231 GI₅₀ + HT (nM)Fold-Shift (Rescue)
Compound X 5.225.8> 5,000> 190
Methotrexate 0.58.1> 1,000> 120
Doxorubicin N/A (DNA Intercalator)15.317.51.1 (No Shift)

Interpretation:

  • A potent DHFR IC₅₀ value indicates strong direct enzyme inhibition.

  • A potent cellular GI₅₀ value demonstrates good cell permeability and activity.

  • A large fold-shift in the folate rescue assay provides strong evidence of an on-target, DHFR-mediated mechanism of action. The lack of a shift for a compound like Doxorubicin, which has a different mechanism, serves as a critical negative control for the assay.

Conclusion

The N-aryl-1,3,5-triazine-2,4-diamine scaffold is a promising starting point for the development of novel DHFR inhibitors for oncology. The protocols detailed in this application note provide a robust framework for researchers to characterize the potency, cellular activity, and mechanism of action of compounds like N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine. By systematically applying these biochemical and cell-based assays, drug discovery teams can efficiently identify and advance lead candidates with a validated on-target profile, paving the way for the next generation of antifolate therapeutics.

References

  • Kovalishyn, V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12457-12471. Available at: [Link]

  • Agios Pharmaceuticals, Inc. (2017). N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. U.S. Patent 9,724,350.
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  • Bristol-Myers Squibb Company. (2003). 6-phenyl-n-phenyl-(1,3,5)-triazine-2,4-diamine derivatives and related compounds with lysophosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer. W.I.P.O. Patent WO2003037346A1.
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  • Fidock, D. A., et al. (1998). Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. Molecular Pharmacology, 54(6), 1140-1147. Available at: [Link]

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  • Jain, R., et al. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal, 8(2), 735-741. Available at: [Link]

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  • Gürbüz, N., et al. (2004). Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro. Transactions of The Royal Society of Tropical Medicine and Hygiene, 98(4), 243-249. Available at: [Link]

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  • Hrbata, P., et al. (2022). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 27(19), 6524. Available at: [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Cross-Reactivity Profiling of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine

This guide provides a detailed framework for assessing the selectivity of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine, a compound belonging to a class of molecules with significant therapeutic potential. The 1,3,5-triazi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for assessing the selectivity of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine, a compound belonging to a class of molecules with significant therapeutic potential. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Given that compounds with this core structure have been shown to interact with various enzymes, receptors, and transporters, a thorough understanding of the cross-reactivity profile of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is paramount for its development as a safe and effective therapeutic agent.[2]

Off-target interactions can lead to unforeseen side effects, compromising the therapeutic window of a drug candidate.[3] Therefore, a systematic and multi-tiered approach to profiling selectivity is not just a regulatory requirement but a critical step in de-risking a compound during preclinical development. This guide will walk you through a logical, evidence-based workflow, from initial broad-panel screening to in-depth cellular validation, providing both the "how" and the "why" behind each experimental choice.

Initial Assessment: Broad-Panel Kinase and GPCR Screening

The first tier of our investigation aims to cast a wide net to identify potential off-target interactions. Given that various 1,3,5-triazine derivatives have shown activity against kinases and G-protein coupled receptors (GPCRs), these two target classes are a logical starting point.[1][2]

Rationale for Target Class Selection

Kinases represent a large family of enzymes that are common off-targets for many small molecule drugs.[4][5] Similarly, the structural diversity of GPCRs makes them susceptible to unintended interactions. Screening against a broad, representative panel of these targets provides a cost-effective and high-throughput method to quickly identify potential liabilities.

Experimental Workflow: Kinase Panel Screening

A well-established method for initial kinase screening is the use of commercially available kinase panels that cover a significant portion of the human kinome. These assays typically measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Kinase_Screening_Workflow Compound N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine Assay_Plate Kinase Assay Plate (e.g., 384-well) Compound->Assay_Plate Detection Signal Detection (e.g., Luminescence, Fluorescence) Assay_Plate->Detection Kinase_Panel Broad Kinase Panel (~400 kinases) Kinase_Panel->Assay_Plate Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis Hit_Identification Hit Identification (Threshold: >50% Inhibition) Data_Analysis->Hit_Identification IC50_Workflow Compound_Dilution Serial Dilution of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine Assay_Plate Kinase Assay Plate (with selected kinases) Compound_Dilution->Assay_Plate Kinase_Assay Perform Kinase Assay Assay_Plate->Kinase_Assay Data_Collection Measure Signal at Each Concentration Kinase_Assay->Data_Collection Curve_Fitting Non-linear Regression (Dose-Response Curve) Data_Collection->Curve_Fitting IC50_Value Calculate IC50 Value Curve_Fitting->IC50_Value

Caption: Workflow for IC50 determination of identified hits.

  • Compound Dilution: Prepare a serial dilution of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine, typically in a 10-point, 3-fold dilution series starting from 100 µM.

  • Assay Setup: Perform the same kinase inhibition assay as described in section 1.2, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values for Off-Target Kinases
Kinase TargetIC50 (µM)
EGFR0.5
VEGFR21.2
PDGFRβ3.8
(Hypothetical Data)

Cellular Target Engagement and Downstream Signaling

Biochemical assays, while valuable, do not always translate directly to a cellular context. Therefore, it is essential to validate the identified off-target interactions in a relevant cellular system.

Rationale for Cellular Assays

Cellular assays provide a more physiologically relevant environment, taking into account factors such as cell permeability, metabolism, and the presence of competing endogenous ligands (e.g., high intracellular ATP concentrations for kinase inhibitors). [4]

Experimental Workflow: Cellular Target Engagement

A common method to assess target engagement in cells is to measure the phosphorylation of a known downstream substrate of the target kinase.

Cellular_Assay_Workflow Cell_Culture Culture Relevant Cell Line Compound_Treatment Treat Cells with N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot or ELISA for Phospho-Substrate Protein_Quantification->Western_Blot Data_Analysis Quantify Inhibition of Substrate Phosphorylation Western_Blot->Data_Analysis

Caption: Workflow for assessing cellular target engagement.

  • Cell Culture: Culture a cell line that expresses the off-target kinase of interest (e.g., A431 cells for EGFR).

  • Compound Treatment: Treat the cells with increasing concentrations of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine for a specified time.

  • Stimulation (if necessary): Stimulate the cells with the appropriate ligand to activate the signaling pathway (e.g., EGF for the EGFR pathway).

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK for the EGFR pathway) and the total protein as a loading control.

  • Data Analysis: Quantify the band intensities to determine the inhibition of substrate phosphorylation.

Data Presentation: Cellular IC50 Values
Off-Target PathwayCellular IC50 (µM)
EGFR Signaling (p-ERK)2.5
VEGFR2 Signaling (p-PLCγ1)8.1
(Hypothetical Data)

Comparison with Structurally Similar Compounds

To provide a comprehensive comparison, it is valuable to benchmark the cross-reactivity profile of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine against structurally related compounds or known inhibitors of the identified off-targets.

CompoundOn-Target IC50 (µM)Off-Target 1 (EGFR) IC50 (µM)Off-Target 2 (VEGFR2) IC50 (µM)Selectivity Ratio (Off-Target 1 / On-Target)
N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine 0.05 (Hypothetical On-Target)0.51.210
Compound A (Structural Analog)0.15.015.050
Compound B (Known EGFR Inhibitor)2.00.0110.00.005
(Hypothetical Data)

Conclusion

This guide has outlined a systematic approach to characterizing the cross-reactivity profile of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine. By employing a tiered strategy of broad-panel screening, dose-response analysis, and cellular validation, researchers can gain a comprehensive understanding of the compound's selectivity. This information is critical for making informed decisions during the drug development process, ultimately contributing to the discovery of safer and more effective medicines. The hypothetical data presented herein illustrates how to interpret and compare the results, providing a clear picture of the compound's potential off-target liabilities.

References

  • WO2003037346A1 - 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophphosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer - Google Patents.
  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives - Journal of Advanced Scientific Research. Available at: [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - NIH. Available at: [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]

  • 6-Nonyl-1,3,5-triazine-2,4-diamine - PubChem. Available at: [Link]

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Comparative

A Comparative Guide to the Anticancer Selectivity of 6-Phenyl-1,3,5-triazine-2,4-diamine Derivatives

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and minimal side effects is a paramount objective. A critical determinant of a drug's therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and minimal side effects is a paramount objective. A critical determinant of a drug's therapeutic window is its selectivity—the ability to preferentially target cancer cells while sparing healthy tissues. This guide provides an in-depth technical comparison of the anticancer selectivity of N-substituted 6-phenyl-1,3,5-triazine-2,4-diamine derivatives, with a particular focus on contrasting N-aryl and N-alkyl substitutions, exemplified by the N-butyl moiety.

The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, derivatives of 6-phenyl-1,3,5-triazine-2,4-diamine have demonstrated significant potential as selective anticancer compounds.[1][2] This guide will dissect the experimental data supporting their selectivity, elucidate the underlying mechanism of action, provide detailed experimental protocols for evaluation, and discuss the structure-activity relationships that govern their targeted cytotoxicity.

The Selectivity Imperative in Cancer Chemotherapy

A major limitation of many conventional chemotherapeutic agents is their lack of specificity, leading to dose-limiting toxicities and severe side effects. The ideal anticancer drug should exhibit a high therapeutic index, which is a measure of its ability to kill cancer cells at concentrations that are non-toxic to normal cells. The development of targeted therapies, which exploit molecular differences between cancerous and healthy cells, represents a significant stride towards achieving this goal. The 6-phenyl-1,3,5-triazine-2,4-diamine scaffold has shown promise in this arena, with several analogues exhibiting remarkable selectivity against various cancer cell lines.[1]

Comparative Analysis of Anticancer Activity and Selectivity

Extensive research into a library of N²,6-diaryl-1,3,5-triazine-2,4-diamines has revealed potent and selective antiproliferative activity, particularly against the triple-negative breast cancer cell line MDA-MB-231.[1] Notably, many of these compounds were found to be non-toxic to the non-cancerous MCF-10A breast epithelial cell line, highlighting their cancer-cell-specific action.[1]

While specific experimental data for N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is not extensively available in the reviewed literature, we can infer its potential selectivity based on the well-established structure-activity relationships of this class of compounds. The replacement of an aryl group with a butyl group at the N² position introduces significant changes in lipophilicity, steric bulk, and hydrogen bonding capacity, which would invariably influence the compound's interaction with its biological target and, consequently, its selectivity profile.

Below is a table summarizing the 50% growth inhibitory concentrations (GI₅₀) of representative N²,6-diaryl-1,3,5-triazine-2,4-diamine compounds against various breast cancer cell lines and a non-cancerous breast cell line.

Compound ReferenceR¹ (at position 6)R² (at N²)MDA-MB-231 GI₅₀ (µM)SKBR-3 GI₅₀ (µM)MCF-7 GI₅₀ (µM)MCF-10A (Non-cancerous)
70 4-methoxyphenyl2-fluorophenyl0.080.09>10Not specified, but noted as non-toxic
73 4-methoxyphenyl2-chlorophenyl0.090.09>10Not specified, but noted as non-toxic
101 4-(dimethylamino)phenyl2-chlorophenyl0.090.11>10Not specified, but noted as non-toxic
Methotrexate --0.03Not specifiedNot specifiedNot specified
Nilotinib --0.82Not specifiedNot specifiedNot specified

Data synthesized from Dolzhenko et al. (2020).[3]

The data clearly indicates that N²,6-diaryl-1,3,5-triazine-2,4-diamines can achieve potent growth inhibition of specific cancer cell lines at concentrations that are significantly less harmful to normal cells. The selectivity for MDA-MB-231 and SKBR-3 cells over MCF-7 cells suggests a mechanism of action that is more effective in these particular cancer subtypes.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The structural similarity of 2,4-diamino-1,3,5-triazines to the antimalarial drugs cycloguanil and pyrimethamine suggests that their anticancer activity may stem from the inhibition of dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate.[5] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.[5] Cancer cells, with their high rate of proliferation, are particularly dependent on DHFR activity, making it an attractive target for chemotherapy.[5]

The inhibition of DHFR by these triazine derivatives would lead to a depletion of the cellular pool of tetrahydrofolate, thereby disrupting DNA synthesis and inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. The selectivity of these compounds could be attributed to subtle differences in the active site of DHFR between cancer and normal cells, or to differential uptake of the drug by cancer cells.

DHFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Folate/Antifolate_Uptake Folate/Antifolate Uptake DHF Dihydrofolate (DHF) Folate/Antifolate_Uptake->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DHFR Dihydrofolate Reductase (DHFR) Triazine_Derivative N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine Triazine_Derivative->DHFR Inhibition DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication Apoptosis Apoptosis DNA_Replication->Apoptosis Disruption leads to

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and its inhibition.

Experimental Protocols for Assessing Anticancer Selectivity

A robust evaluation of a compound's anticancer selectivity necessitates a well-defined experimental workflow. The following protocols provide a framework for assessing the differential cytotoxicity of compounds like N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine against cancerous and non-cancerous cell lines.

Synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine Derivatives

A general and efficient method for synthesizing a library of N²,6-disubstituted-1,3,5-triazine-2,4-diamines is through a one-pot, microwave-assisted, three-component reaction.[2]

Step-by-Step Protocol:

  • Reaction Setup: In a microwave process vial, combine cyanoguanidine (1 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol), and an amine (e.g., aniline or butylamine, 1 mmol) in a suitable solvent such as 2-propanol containing hydrochloric acid.

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 120 °C) for a defined period (e.g., 30 minutes).

  • Rearrangement and Aromatization: After cooling, add a base (e.g., aqueous NaOH) to the reaction mixture. This promotes a Dimroth rearrangement of the initially formed dihydrotriazine ring, followed by dehydrogenative aromatization to yield the final 1,3,5-triazine-2,4-diamine product.

  • Purification: Isolate the product by filtration and purify by recrystallization or column chromatography.

Synthesis_Workflow Reactants Cyanoguanidine + Aromatic Aldehyde + Amine (Aryl/Butyl) Microwave_Reaction Microwave Irradiation (HCl, 2-Propanol) Reactants->Microwave_Reaction Intermediate Dihydrotriazine Intermediate Microwave_Reaction->Intermediate Base_Treatment Base Addition (e.g., NaOH) Intermediate->Base_Treatment Product N-substituted-6-phenyl- 1,3,5-triazine-2,4-diamine Base_Treatment->Product Purification Purification Product->Purification

Caption: General synthesis workflow for 1,3,5-triazine derivatives.

In Vitro Cytotoxicity and Selectivity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) and non-cancerous cells (e.g., MCF-10A) in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine) and a positive control (e.g., methotrexate) in cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the GI₅₀ (or IC₅₀) value.

  • Selectivity Index (SI) Calculation: The selectivity of the compound can be quantified by calculating the Selectivity Index: SI = GI₅₀ (non-cancerous cells) / GI₅₀ (cancer cells) A higher SI value indicates greater selectivity for cancer cells.

MTT_Assay_Workflow cluster_workflow MTT Assay for Selectivity Seed_Cells Seed Cancer & Normal Cells in 96-well plates Treat_Cells Add Serial Dilutions of Test Compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate GI₅₀ and Selectivity Index Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cell viability and selectivity assay.

Conclusion and Future Directions

The N-substituted 6-phenyl-1,3,5-triazine-2,4-diamine scaffold represents a promising platform for the development of selective anticancer agents. Extensive studies on N²,6-diaryl derivatives have demonstrated their potent and selective activity against specific cancer cell lines, likely through the inhibition of DHFR. While direct experimental evidence for the N-butyl analogue is pending, structure-activity relationship principles suggest that the nature of the N-substituent is a critical determinant of biological activity and selectivity.

Future research should focus on the systematic evaluation of N-alkyl derivatives, including N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine, to fully characterize their anticancer profile. Comparative studies against a broad panel of cancer and normal cell lines, coupled with enzymatic assays to confirm DHFR inhibition, will be crucial in elucidating the therapeutic potential of this compound class. Furthermore, advanced studies, including in vivo animal models, will be necessary to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation targeted cancer therapies.

References

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135-12144. [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Center for Biotechnology Information. [Link]

  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. [Link]

  • Sharma, R., et al. (2024). Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

  • Elguero, J., et al. (2002). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 26(11), 1551-1557. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (2021). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][6]triazine Sulfonamides in Normal and Cancer Cells In Vitro. MDPI. [Link]

  • Chemical Synthesis Database. (n.d.). 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Dolzhenko, A. V. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 243, 114645. [Link]

  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. [Link]

  • Journal of Advanced Scientific Research. (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]

  • MDPI. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. [Link]

  • Zhou, W., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 91-103. [Link]

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